7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This coumarin-based carboxamide derivative features a hydroxyl group at position 7 of the chromene ring and a 4-methoxyphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₃NO₅, with a molecular weight of 311.29 g/mol. The compound's structure enables hydrogen bonding via the 7-hydroxy group and electronic modulation through the 4-methoxy substituent, making it relevant for biological applications such as enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
7-hydroxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-13-6-3-11(4-7-13)18-16(20)14-8-10-2-5-12(19)9-15(10)23-17(14)21/h2-9,19H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBEIIKVFCQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acylation of the 7-Hydroxyl Group
The phenolic hydroxyl group at position 7 undergoes acylation with acid chlorides or anhydrides. For example:
Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 h | 7-acetoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 85% |
This reaction preserves the chromene core while modifying solubility and bioactivity .
Reduction of the 2-Oxo Group
The ketone at position 2 can be selectively reduced to a secondary alcohol using borohydride reagents:
Reaction :
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 7-hydroxy-2-hydroxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | >90% |
LiAlH₄ achieves full reduction but risks over-reduction of the amide group.
Hydrolysis of the Carboxamide
The carboxamide undergoes acidic or basic hydrolysis to form a carboxylic acid:
Reaction :
| Conditions | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 6 h | 78% | |
| NaOH (10%), reflux | Sodium salt of the carboxylic acid | 4 h | 92% |
The methoxyphenyl group remains intact under these conditions .
Nucleophilic Substitution at the Amide Nitrogen
The carboxamide’s nitrogen participates in nucleophilic substitutions with alkyl halides:
Reaction :
| Reagent (R-X) | Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF, 80°C, 8 h | N-methyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | 65% |
Steric hindrance from the 4-methoxyphenyl group moderates reaction rates .
Photochemical [2+2] Cycloaddition
The α,β-unsaturated lactone in the chromene core undergoes UV-induced cycloaddition with alkenes:
Reaction :
| Alkene | Solvent | UV Wavelength | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethylene | Acetone | 254 nm | Bicyclo[3.2.0]heptane derivative | 42% |
This reactivity is exploited in photopharmacology studies .
Enzymatic Oxidation
The hydroxyl group undergoes regioselective oxidation by laccase enzymes:
Reaction :
| Enzyme Source | pH | Temperature | Product | Conversion | Source |
|---|---|---|---|---|---|
| Trametes versicolor | 5.0 | 37°C | 7-oxo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 88% |
This biocatalytic method avoids harsh chemical oxidants .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Kinetic Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| 7-OH | Acylation | Ac₂O, DMAP | 1.2 × 10⁻³ |
| 2-Oxo | Reduction | NaBH₄ | 4.8 × 10⁻⁴ |
| Carboxamide | Hydrolysis | HCl/H₂O | 6.7 × 10⁻⁵ |
| Chromene core | Cycloaddition | UV + Ethylene | 2.1 × 10⁻⁶ |
Data aggregated from kinetic studies of analogous chromene derivatives .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of 7-hydroxychromone exhibit potent antioxidant properties. A study synthesized a series of related compounds and evaluated their ability to inhibit lipid peroxidation, revealing that certain derivatives were significantly more effective than established antioxidants like Trolox. Specifically, compounds bearing longer alkyl side chains showed enhanced inhibition of lipid peroxidation in rat brain homogenates, indicating their potential for neuroprotective applications .
| Compound | Structure | Lipid Peroxidation Inhibition |
|---|---|---|
| 7-Hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Structure | High |
| Trolox | Structure | Standard |
Cardioprotective Effects
In a study focused on myocardial infarction induced by isoproterenol in rats, this compound demonstrated significant cardioprotective effects. The compound improved cardiac function by reducing markers of heart injury and oxidative stress. Specifically, it normalized levels of lactate dehydrogenase, alanine aminotransferase, and creatine kinase-MB, while also enhancing the antioxidant status by increasing glutathione levels and superoxide dismutase activity .
Key Findings:
- Reduction in Heart Injury Markers: The compound effectively mitigated the leakage of cardiac enzymes.
- Oxidative Stress Reduction: It decreased lipid peroxidation and improved the antioxidant enzyme activities.
Fluorescent Probes
This compound has been investigated as a fluorescent probe for studying macrophage migration inhibitory factor (MIF). Modifications to its structure have resulted in probes with enhanced binding affinity and sensitivity for competitive binding studies. The development of these probes is crucial for understanding MIF's role in various inflammatory processes and diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key Observations :
- Hydroxy vs. Methoxy at Position 7 : The 7-hydroxy group in the target compound facilitates hydrogen bonding with biological targets (e.g., carbonic anhydrase IX/XII), whereas methoxy analogs lack this interaction, reducing inhibitory potency .
- Halogenation (6-Br, 6-Cl) : Halogens at position 6 introduce steric and electronic effects, enhancing binding affinity in some cases but increasing toxicity risks .
Physicochemical Data :
| Property | Target Compound | 6-Bromo-8-methoxy Analog | N-(4-Hydroxyphenyl) Analog |
|---|---|---|---|
| Melting Point (°C) | 215–217* | 198–200 | 185–187 |
| LogP (Predicted) | 2.8 | 3.5 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.05 | 0.18 |
*Data inferred from analogs in and .
- The 7-hydroxy group improves water solubility compared to methoxy analogs but reduces logP values, indicating a balance between hydrophilicity and membrane permeability .
Antiproliferative Effects (A549 Lung Cancer Cells) :
Mechanistic Insights :
- The 7-hydroxy group enhances interactions with cancer cell receptors, while chloro substituents at position 6 improve cytotoxicity through DNA intercalation .
Carbonic Anhydrase (CA) Inhibition :
| Compound | CA IX Inhibition (%) | CA XII Inhibition (%) |
|---|---|---|
| Target Compound | 78.2 | 65.4 |
| 7-Methoxy Analog | 54.9 | 48.1 |
| N-(4-Hydroxyphenyl) Analog | 82.6 | 70.3 |
- The 4-methoxyphenyl group in the target compound provides moderate CA inhibition, outperforming methoxy analogs but less potent than hydroxyphenyl derivatives .
Biological Activity
7-Hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromene backbone substituted with a hydroxyl group and a methoxyphenyl moiety, which are crucial for its biological interactions.
1. Antioxidant Activity
Antioxidant properties of the compound were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated significant free radical scavenging activity:
| Compound | SC50 (μg/mL) |
|---|---|
| This compound | 2.36 |
| Ascorbic Acid (Control) | 1.65 |
These findings suggest that this compound exhibits potent antioxidant capabilities, potentially beneficial in mitigating oxidative stress-related diseases .
2. Anti-inflammatory Activity
The compound was tested for its anti-inflammatory effects through in vitro assays measuring cytokine production. Notably, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.
3. Anticancer Activity
The cytotoxic effects of this compound were assessed against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| MIA PaCa-2 (Pancreas) | 10.0 |
The compound exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent .
The biological activities of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation and cancer progression. Specifically, it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of chromene derivatives in treating neurodegenerative diseases such as Alzheimer's disease. For instance, modifications at the benzamide position have shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is critical for managing Alzheimer's symptoms:
| Compound | AChE IC50 (μM) |
|---|---|
| This compound | 0.27 |
| Rivastigmine (Control) | 0.09 |
This indicates that structural modifications can enhance the neuroprotective properties of chromene-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
